Physicochemical Profiling and Aqueous Solubility Dynamics of CAS 45243-22-9 (Ala-Ala-Lys)
Physicochemical Profiling and Aqueous Solubility Dynamics of CAS 45243-22-9 (Ala-Ala-Lys)
Executive Summary
In the realm of early-stage drug development and targeted delivery, tripeptides serve as foundational models for understanding intestinal absorption and transporter-mediated cellular uptake. CAS 45243-22-9 , chemically identified as L-Alanyl-L-alanyl-L-lysine (Ala-Ala-Lys), is a highly polar tripeptide frequently utilized as a model compound in structural and mechanistic studies of peptide transporters like PEPT1 and PEPT2[1].
As an application scientist overseeing physicochemical profiling, I frequently encounter a critical industry pitfall: the assumption that highly water-soluble peptides do not require rigorous thermodynamic characterization. In this whitepaper, I will deconstruct the physical properties of CAS 45243-22-9, explain the causality behind its extreme aqueous solubility, and provide a self-validating experimental protocol to accurately map its thermodynamic boundaries.
Physicochemical Profiling: The Molecular Architecture
CAS 45243-22-9 is composed of two non-polar aliphatic alanine residues and a basic lysine residue. Despite the hydrophobic methyl side chains of the alanine residues, the molecule is overwhelmingly hydrophilic. This is driven by its peptide backbone (two amide bonds) and three highly polar ionizable groups: the N-terminal primary amine, the C-terminal carboxylic acid, and the ϵ -amino group on the lysine side chain.
To establish a baseline for our formulation strategies, I have summarized the critical quantitative data in Table 1, sourced from the [2].
Table 1: Quantitative Physical Properties of CAS 45243-22-9
| Property | Value | Source / Impact |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoic acid | [PubChem][2] |
| Molecular Formula | C₁₂H₂₄N₄O₄ | [PubChem][2] |
| Molecular Weight | 288.34 g/mol | [PubChem][2] |
| XLogP3 | -4.9 | [PubChem][2] (Indicates extreme hydrophilicity) |
| Topological Polar Surface Area | 148 Ų | [PubChem][3] (High TPSA limits passive diffusion) |
| Hydrogen Bond Donors | 5 | [PubChem][3] (Drives aqueous solvation) |
| Hydrogen Bond Acceptors | 5 | [PubChem][3] (Drives aqueous solvation) |
Aqueous Solubility Dynamics and Ionization
The aqueous solubility of CAS 45243-22-9 is exceptionally high, primarily due to the presence of multiple polar functional groups[4]. With an XLogP3 of -4.9[2], the molecule partitions almost exclusively into the aqueous phase. However, its solubility is not static; it is a dynamic property governed by ambient pH and the resulting ionization state of the molecule.
At physiological pH (~7.4), the C-terminus is deprotonated (COO⁻), while both the N-terminus and the lysine side chain remain protonated (NH₃⁺). This results in a net charge of +1. This zwitterionic/cationic nature creates powerful ion-dipole interactions with the aqueous solvent, easily overcoming the crystal lattice energy of the solid state. To maximize stability and dissolution kinetics during commercial supply, this compound is typically synthesized and handled as a hydrochloride or acetate salt[1].
Tripeptide ionization states and net charge variations across pH gradients.
Experimental Methodology: Self-Validating Thermodynamic Solubility
Kinetic solubility assays (such as solvent-shift methods) often overestimate the solubility of peptides due to the formation of metastable supersaturated states. As a standard practice in my laboratory, we mandate the Shake-Flask Method for tripeptides to ensure we are measuring the true thermodynamic equilibrium between the crystal lattice and the aqueous phase.
Every protocol must be a self-validating system. The methodology below explains not just the actions, but the causality behind each experimental choice.
Step-by-Step Protocol: Shake-Flask Method for Peptides
Step 1: Solid Dispensing and Media Selection
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Action: Weigh an excess amount (e.g., 50 mg) of CAS 45243-22-9 into a 2 mL glass HPLC vial. Add 1 mL of the target aqueous medium (e.g., 50 mM Phosphate Buffer, pH 7.4).
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Causality: We specifically use glass vials to prevent the non-specific adsorption of the peptide to plastic surfaces—a common artifact that artificially lowers measured concentrations. The excess solid ensures the system remains fully saturated.
Step 2: Thermal Equilibration
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Action: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1°C, agitating at 300 RPM for 48 hours.
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Causality: Peptides are notorious for forming slow-wetting aggregates or transient supersaturated states. A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium rather than capturing a kinetic artifact.
Step 3: Phase Separation
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Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Filter the resulting supernatant through a 0.22 µm hydrophilic PVDF syringe filter.
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Causality: Centrifugation followed by filtration removes sub-visible colloidal aggregates. If left in the supernatant, these aggregates would be dissolved by the HPLC mobile phase, artificially inflating the measured solubility.
Step 4: HPLC-UV Quantification
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Action: Dilute the filtered supernatant (e.g., 1:100) in the initial HPLC mobile phase. Analyze via RP-HPLC using a C18 column, detecting the peptide bond absorbance at 214 nm.
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Causality: Dilution prevents on-column precipitation. Detection at 214 nm is highly specific to the amide backbone, providing a robust and linear signal for tripeptides that lack aromatic chromophores.
Step 5: Solid-State Validation (The Self-Validating Step)
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Action: Recover the residual solid pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).
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Causality: We must confirm that the salt form (e.g., hydrochloride) hasn't disproportionated or converted to a free-base hydrate during the 48-hour aqueous equilibration. If the crystal lattice changes, the measured solubility corresponds to the new form, not the starting material.
Self-validating thermodynamic solubility workflow for peptide APIs.
Applications in Drug Development
Understanding the exact physical properties and solubility limits of CAS 45243-22-9 is not merely an academic exercise. Because of its specific amino acid sequence and resulting physicochemical profile, Ala-Ala-Lys is heavily utilized as a model compound in structural studies of peptide transporters[1].
Intestinal transporters like PEPT1 are responsible for the uptake of di- and tripeptides, as well as peptidomimetic drugs (such as beta-lactam antibiotics and certain antivirals). By utilizing a highly soluble, well-characterized substrate like Ala-Ala-Lys, researchers can accurately map the binding pocket of these transporters, calibrate in vitro transport assays (e.g., Caco-2 cell permeability models), and develop predictive pharmacokinetic models for oral drug delivery without the confounding variable of poor substrate solubility.
References
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PubChem. "Ala-Ala-Lys | C12H24N4O4 | CID 7019946 - PubChem - NIH". Source: National Institutes of Health (NIH). URL:[Link]
Sources
- 1. CAS 45243-22-9: L-Lysine,L-alanyl-L-alanyl- | CymitQuimica [cymitquimica.com]
- 2. Ala-Ala-Lys | C12H24N4O4 | CID 7019946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ala-Ala-Lys | C12H24N4O4 | CID 7019946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 45243-22-9: L-Lysine,L-alanyl-L-alanyl- | CymitQuimica [cymitquimica.com]
